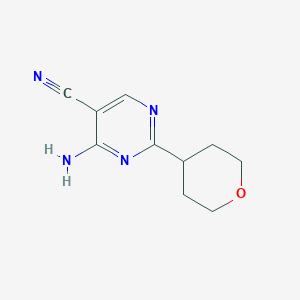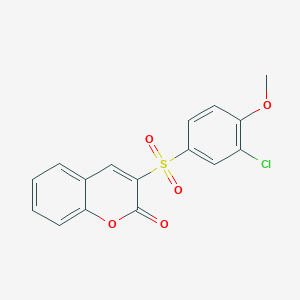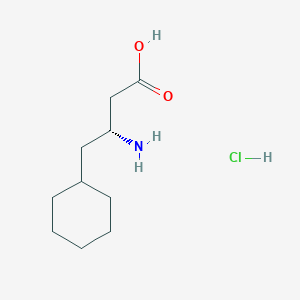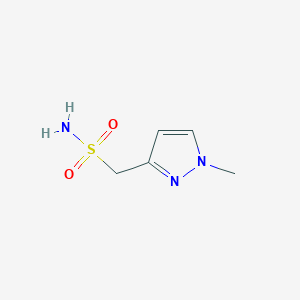![molecular formula C19H23N5OS B2974816 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1013805-12-3](/img/structure/B2974816.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
BenchChem offers high-quality (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Compounds with thiazole, pyrazole, and benzoxazole frameworks have been synthesized and evaluated for their antibacterial activities. For instance, a series of compounds with similar structural features have been characterized and demonstrated significant antibacterial potential against various strains (Landage, Thube, & Karale, 2019). Additionally, some compounds have been synthesized for potential antimicrobial activity, offering insights into the structural basis for microbial inhibition and could guide the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Chemical Characterization
Research has also focused on the synthesis and characterization of compounds with pyrazole and methanone groups, contributing to a better understanding of their chemical properties and potential applications. The synthesis of new derivatives and their structural elucidation through spectral analysis plays a crucial role in advancing chemical science and finding new applications for these compounds (Yates & Mayfield, 1977).
Potential for Drug Development
While excluding direct drug use and dosage information, it's noteworthy that related compounds have been explored for their drug-likeness properties, including in silico ADME prediction, which is crucial in the early stages of drug development. These studies highlight the potential of structurally similar compounds in contributing to the pharmaceutical industry by identifying candidates with favorable pharmacokinetic properties (Pandya, Dave, Patel, & Desai, 2019).
Antioxidant Properties
Explorations into the antioxidant capabilities of compounds with benzimidazole carbonyl and pyrazole derivatives suggest their potential in mitigating oxidative stress, an area of interest for therapeutic research. Such compounds have been evaluated for their antioxidant activity, demonstrating the chemical diversity and potential health-related applications of this compound class (Bassyouni et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like cox-1 and cox-2 , which play a crucial role in inflammation and pain signaling.
Mode of Action
Related compounds have been shown to inhibit cox-1 and cox-2 enzymes , which could suggest a similar mechanism for this compound. Inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of COX-1 and COX-2 enzymes can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been found to be non-toxic to human cells , which could suggest good bioavailability and tolerability.
Result of Action
The molecular and cellular effects of the compound’s action could include a decrease in the production of prostaglandins, leading to reduced inflammation and pain signaling . .
Propriétés
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-13(2)16-12-15(18(25)23-10-8-22(3)9-11-23)21-24(16)19-20-14-6-4-5-7-17(14)26-19/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWMUJWIODQLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)




![7,7-Dimethyl-1-aza-spiro[3.5]nonan-2-one](/img/structure/B2974739.png)


![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)
![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
